4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYYEAIWOXAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Preparation
Key Components :
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Boronic Acid : 4-Chlorophenylboronic acid (electron-deficient aryl partner).
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Electrophilic Partner : 4-Bromo-2,6-dimethylbenzaldehyde.
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Catalyst System : Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.
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Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Synthetic Pathway :
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Preparation of 4-Bromo-2,6-dimethylbenzaldehyde :
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Bromination of 2,6-dimethylbenzaldehyde using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) yields the 4-bromo derivative. Regioselectivity is ensured by the aldehyde’s meta-directing effect, though protecting groups (e.g., acetal formation) may enhance para-bromination efficiency.
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Coupling Reaction :
Workup :
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Post-reaction, dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc gradient).
Yield and Purity :
Kumada Coupling: Nickel-Catalyzed Biphenyl Formation
While less common for aldehyde-containing substrates, the Kumada coupling offers an alternative route using Grignard reagents.
Reaction Protocol
Substrates :
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Organomagnesium Reagent : 4-Chlorophenylmagnesium bromide.
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Electrophile : 4-Bromo-2,6-dimethylbenzaldehyde.
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Catalyst : Nickel(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe).
Procedure :
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Generate 4-chlorophenylmagnesium bromide in THF under inert conditions.
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Add 4-bromo-2,6-dimethylbenzaldehyde and NiCl₂(dppe) (3 mol%).
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Stir at 0°C to room temperature for 12–24 hours.
Challenges :
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Grignard reagents may reduce the aldehyde group, necessitating low temperatures and careful stoichiometry.
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Yield optimization requires excess organomagnesium reagent (2.0 equiv), achieving ~50–60% yield.
Ullmann-Type Coupling: Copper-Mediated Synthesis
Ullmann reactions provide a cost-effective but less efficient pathway.
Methodology
Components :
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Aryl Halides : 4-Chloroiodobenzene and 4-iodo-2,6-dimethylbenzaldehyde.
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Catalyst : Copper(I) iodide with 1,10-phenanthroline.
Outcome :
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Prolonged reaction times (24–48 hours) yield 30–40% product due to steric hindrance from methyl groups.
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Side products include homo-coupled derivatives, necessitating rigorous chromatography.
Post-Coupling Functionalization Strategies
Oxidation of Methyl Groups
Pathway :
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Couple 4-chlorophenylboronic acid with 4-bromo-2,6-dimethyltoluene via Suzuki-Miyaura.
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Oxidize the para-methyl group to aldehyde using CrO₃/H₂SO₄ or SeO₂.
Limitations :
Reductive Amination Followed by Oxidation
Steps :
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Introduce an amine group via Buchwald-Hartwig coupling.
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Oxidize the amine to aldehyde via Saegusa-Ito oxidation.
Efficiency :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 65–75 | >95 | High selectivity, mild conditions | Cost of Pd catalysts |
| Kumada | NiCl₂(dppe) | 50–60 | 85–90 | No boronic acid required | Aldehyde reduction risk |
| Ullmann | CuI | 30–40 | 70–80 | Low cost | Low efficiency, long reaction times |
| Post-Oxidation | CrO₃/SeO₂ | 20–30 | 60–70 | Uses simpler precursors | Poor selectivity, toxic reagents |
Industrial-Scale Considerations
Catalyst Recycling :
Solvent Optimization :
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Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising yield.
Process Safety :
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(4-Chlorophenyl)benzaldehyde
- Molecular Formula : C₁₃H₉ClO
- Molecular Weight : 216.66 g/mol
- CAS Registry Number : 80565-30-6
- SMILES : ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
- Key Synonyms: 4'-Chlorobiphenyl-4-carbaldehyde, 4-(4-Chlorophenyl)benzaldehyde .
Structural Features: The compound consists of a biphenyl backbone substituted with a chlorine atom at the 4'-position, methyl groups at the 2- and 6-positions of the non-chlorinated ring, and an aldehyde functional group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates .
Commercial Availability :
Suppliers offer purities ranging from 95% to 99%, with packaging options from 1 g to 25 kg. Inventory availability extends until March 2025 .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Below is a comparative analysis of 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde and its analogs:
Reactivity and Functional Group Analysis
- Aldehyde Position: The aldehyde group in the target compound (C4) is meta to the chlorine substituent, enhancing electrophilicity due to electron withdrawal by chlorine.
- Steric Effects : The 2,6-dimethyl groups in the target compound create steric hindrance, limiting rotational freedom and influencing regioselectivity in reactions. The tetrahydro analog’s 5,5-dimethyl groups reduce steric strain but introduce conformational rigidity .
Limitations and Challenges
- The target compound’s methyl groups may complicate further functionalization due to steric hindrance, whereas the tetrahydro analog’s flexibility allows easier derivatization at the aldehyde position .
Biological Activity
4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 1462937-60-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C15H13ClO
- Molecular Weight : 244.72 g/mol
- Purity : ≥95%
- Appearance : Not specified
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. A study demonstrated that similar biphenyl derivatives inhibited the growth of various cancer cell lines, including ovarian and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | PA1 (Ovarian) | 8-20 | Apoptosis induction |
| Similar Biphenyl Derivative | PC3 (Prostate) | 12-25 | Cell cycle arrest |
Antimicrobial Activity
There is emerging evidence suggesting that biphenyl compounds have antimicrobial properties. A study highlighted the effectiveness of certain derivatives against Gram-negative bacteria such as E. coli. While specific data for this compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy.
Enzyme Inhibition
Certain studies have explored the ability of biphenyl compounds to inhibit specific enzymes involved in cancer progression. The inhibition of cyclin-dependent kinases (CDKs) has been observed with related structures, indicating a potential pathway through which this compound may exert its biological effects.
Case Studies
- Cell Culture Studies : In vitro studies using human cancer cell lines showed that treatment with biphenyl derivatives resulted in increased cell death and reduced proliferation rates. The research indicated that these compounds could alter the expression of genes associated with apoptosis.
- Animal Models : Preliminary studies in animal models have suggested that biphenyl compounds may reduce tumor size when administered at specific dosages. Further research is needed to confirm these findings and establish effective dosing regimens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the biphenyl ring can enhance or diminish its activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Substitution at para-position | Enhanced enzyme inhibition |
Q & A
Q. What are the most reliable synthetic routes for 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde, and how can purity be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a chloro-substituted aryl halide reacts with a boronic acid derivative under palladium catalysis. Key steps include:
- Protection of the aldehyde group during coupling to prevent side reactions.
- Use of 2,6-dimethylphenylboronic acid and 4-chlorophenyl halide as precursors.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Characterization using NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and quantify impurities .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy is essential:
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups on the biphenyl ring resonate as singlets at δ 2.3–2.5 ppm.
- ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, while aromatic carbons range from δ 120–145 ppm.
- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality. Discrepancies in spectra may indicate incomplete coupling or oxidation byproducts, necessitating HPLC-MS for resolution .
Q. What are the primary challenges in handling this compound?
- Air sensitivity : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C.
- Low solubility : Requires polar aprotic solvents (e.g., DMF, DMSO) for biological assays.
- Reproducibility : Batch-to-batch variability in Suzuki-Miyaura reactions demands strict control of catalyst loading and temperature .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient nature enhances reactivity in Schiff base formation .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes). The chloro and methyl groups influence steric hindrance and binding affinity .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from:
- Assay conditions : Variations in pH, temperature, or co-factor concentrations. Standardize protocols using IC₅₀ determination with positive controls (e.g., ketoconazole) .
- Metabolite interference : Perform LC-MS/MS metabolomics to identify degradation products or active metabolites .
- Structural analogs : Compare activity with derivatives (e.g., 4'-Chloro-3-methoxy analogs) to isolate substituent effects .
Q. How can factorial design optimize reaction conditions for scaled synthesis?
Apply 2ⁿ factorial design to evaluate variables:
- Factors : Catalyst type (Pd(PPh₃)₄ vs. PdCl₂), solvent (THF vs. DMF), temperature (80°C vs. 100°C).
- Response variables : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies optimal conditions. For instance, Pd(PPh₃)₄ in DMF at 100°C may maximize yield while minimizing byproducts .
Q. What methodologies assess the environmental impact and toxicity of this compound?
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100).
- Daphnia magna acute toxicity : Measure EC₅₀ values in aquatic organisms.
- Computational tools : ECOSAR predicts eco-toxicity based on QSAR models .
Comparative Analysis
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) alter biological activity?
A comparative study of analogs reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
